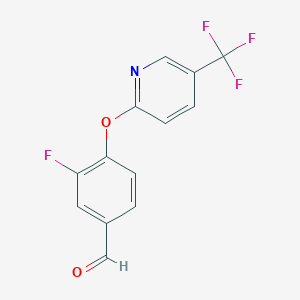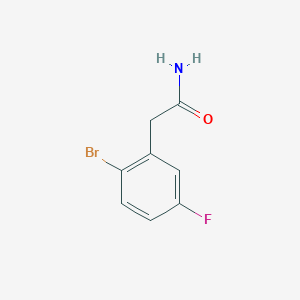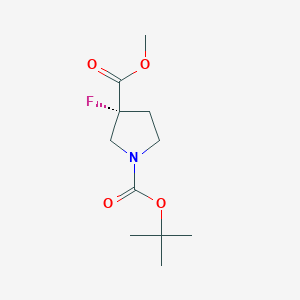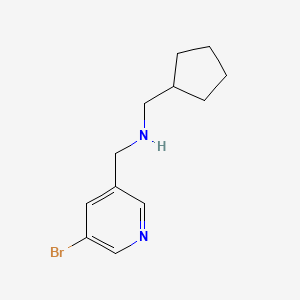![molecular formula C13H15N3O4 B1407794 ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate CAS No. 1706435-77-9](/img/structure/B1407794.png)
ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate
Übersicht
Beschreibung
Indole derivatives are a significant class of organic compounds that have been the focus of many researchers due to their biological properties . They are important types of molecules and natural products and play a main role in cell biology . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound . For example, in the title compound, C14H17NO3, the nine-membered 1H-indole ring system is essentially planar .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound of interest could potentially be synthesized into derivatives that target specific viral pathogens.
Anti-inflammatory Activity
The indole nucleus is present in many synthetic drug molecules that exhibit anti-inflammatory effects . By binding with high affinity to multiple receptors, indole derivatives can be developed into new therapeutic agents that may control inflammation-related diseases .
Anticancer Activity
Research has highlighted the application of indole derivatives as biologically active compounds for the treatment of cancer cells . These compounds can interfere with various cellular processes in cancer cells, providing a pathway for the development of novel anticancer drugs .
Antimicrobial Activity
Indole derivatives are known to possess antimicrobial properties , which include combating bacteria, fungi, and other microorganisms. This makes them valuable in the development of new antibiotics and antiseptic agents .
Antidiabetic Activity
The indole scaffold is found in compounds that have shown antidiabetic activities . These activities include the regulation of blood sugar levels and the potential to influence insulin secretion or action .
Antimalarial Activity
Indole derivatives have been studied for their antimalarial properties . They can be designed to inhibit the growth of Plasmodium species, the parasites responsible for malaria, offering a promising avenue for new antimalarial drugs .
Anticholinesterase Activity
Indole-based compounds have shown anticholinesterase activity , which is crucial in treating neurodegenerative diseases like Alzheimer’s. They can inhibit enzymes that break down neurotransmitters, thus enhancing neural communication .
Antioxidant Activity
The indole core is associated with antioxidant effects , protecting cells from oxidative stress-induced damage. This property is beneficial in preventing chronic diseases and aging-related disorders .
Wirkmechanismus
Target of Action
Ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate, also known as ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to various cellular changes.
Biochemical Pathways
Indole derivatives are known to interact with a broad range of biochemical pathways due to their ability to bind to multiple receptors . These interactions can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of action could range from antiviral effects to anticancer effects .
Eigenschaften
IUPAC Name |
ethyl N-[(5-methoxy-1H-indole-2-carbonyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(18)16-15-12(17)11-7-8-6-9(19-2)4-5-10(8)14-11/h4-7,14H,3H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLGBZRBDSFXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(5-methoxy-1H-indol-2-yl)carbonyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
